2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde
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Overview
Description
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is an organic compound with the molecular formula C14H18O2 It is a derivative of phenylacetaldehyde, where the phenyl group is substituted with a cyclohexyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde typically involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. The resulting intermediate is then hydrolyzed and reduced to yield the desired compound . Another method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and safe, providing good yields. One such method involves the reaction of cyclohexene and benzoylformic acid ester, followed by hydrolysis and reduction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.
Reduction: 2-Cyclohexyl-2-hydroxy-2-phenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in the synthesis of oxybutynin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The hydroxyl and aldehyde groups play crucial roles in these reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid: This compound is closely related and can be formed by the oxidation of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde.
Phenylacetaldehyde: The parent compound, which lacks the cyclohexyl and hydroxyl groups.
Cyclohexyl phenyl ketone: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both cyclohexyl and hydroxyl groups makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C14H18O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2 |
InChI Key |
IVTBJVFWCXBZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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